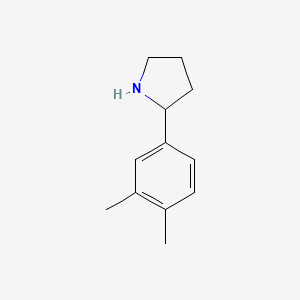

2-(3,4-Dimethylphenyl)pyrrolidine

Description

Contextualization within Pyrrolidine (B122466) Chemistry Research

Pyrrolidine chemistry is a rich and dynamic field, largely due to the pyrrolidine ring's structural features. This saturated heterocycle is not planar and can adopt various conformations, a property known as "pseudorotation". nih.govresearchgate.net This conformational flexibility, combined with the presence of stereogenic centers, allows for the creation of a wide range of three-dimensional molecular shapes. nih.govresearchgate.netnih.gov The pyrrolidine scaffold is a key component in numerous FDA-approved drugs and is widely utilized in the development of new therapeutic agents. frontiersin.org Research in this area encompasses the development of novel synthetic methods, the use of pyrrolidine derivatives as catalysts, and their incorporation into complex molecular architectures. nih.govnih.gov

Significance of Aryl-Substituted Pyrrolidine Scaffolds in Academic Inquiry

The attachment of an aryl group to the pyrrolidine ring, as seen in 2-(3,4-Dimethylphenyl)pyrrolidine, creates a class of compounds with significant academic and practical interest. rsc.orgmdpi.com The aryl substituent introduces a rigid, planar moiety that can engage in various intermolecular interactions, such as pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and biological activity. The electronic nature of the aryl group can also influence the reactivity of the pyrrolidine nitrogen. The α-aryl-substituted pyrrolidine motif is found in many natural alkaloids with pronounced biological activities. rsc.org Consequently, the synthesis and study of these scaffolds are important for drug discovery and the development of new catalytic systems. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEGZHRBGMAQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405845 | |

| Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881040-12-6 | |

| Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3,4 Dimethylphenyl Pyrrolidine

Established Synthetic Routes

Conventional Multistep Organic Synthesis Approaches

The construction of the 2-(3,4-dimethylphenyl)pyrrolidine scaffold can be accomplished through established, multi-step synthetic sequences. These routes often involve the formation of the pyrrolidine (B122466) ring through the cyclization of a linear precursor. A common strategy involves the reaction of a γ-amino ketone or a related derivative, where the aryl group is already in place. For instance, a suitable γ-ureidoacetal can react with a phenol (B47542) derivative in an acid-catalyzed reaction to form aryl-substituted bis(pyrrolidine-1-carboxamides). arkat-usa.orgumich.edu This approach benefits from readily available starting materials and well-understood reaction mechanisms.

Condensation and Substitution Reaction Pathways

Condensation reactions are a cornerstone in the synthesis of the pyrrolidine ring. A classic example is the aldol (B89426) condensation, where an enolate reacts with a carbonyl compound. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com In the context of this compound synthesis, a variant of this could involve the condensation of a suitable ketone with an amine to form an enamine, which then participates in a cyclization reaction.

Substitution reactions also play a crucial role. For example, a γ-haloamine can undergo intramolecular cyclization via nucleophilic substitution to form the pyrrolidine ring. The synthesis of 2-arylpyrrolidines has been achieved through the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. nih.gov This method provides a direct route to the pyrrolidine ring with the desired aryl substituent.

Asymmetric Synthesis Strategies for Chiral Enantiomers

The this compound molecule contains a chiral center at the second position of the pyrrolidine ring. Therefore, methods that can selectively produce one of the two possible enantiomers (R or S) are of significant interest, particularly for applications in pharmaceuticals and catalysis.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

One effective strategy for asymmetric synthesis involves the use of a chiral auxiliary. osi.lv This is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of Ellman's N-tert-butanesulfinyl chiral auxiliary. osi.lv This auxiliary can be condensed with a ketone to form a chiral N-tert-butanesulfinyl ketimine. Subsequent reactions, such as reduction or cyclization, proceed with high diastereoselectivity due to the steric influence of the bulky tert-butyl group. nih.govosi.lv For instance, the diastereoselective reduction of N-tert-butanesulfinylketimines has been shown to be an effective method for the asymmetric synthesis of 1,3-diamines. osi.lv This principle can be extended to the synthesis of chiral 2-arylpyrrolidines.

Enantioselective Catalytic Methods (e.g., Zinc-Catalyzed Asymmetric Hydrosilylation of Cyclic Imines)

Enantioselective catalysis offers a more atom-economical approach to chiral molecules, as only a small amount of a chiral catalyst is needed to produce a large quantity of the desired enantiomer. A notable example is the zinc-catalyzed asymmetric hydrosilylation of cyclic imines. researchgate.net

This method has been successfully applied to the synthesis of chiral 2-aryl-substituted pyrrolidines with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net The process typically involves an in-situ generated chiral zinc complex that catalyzes the addition of a hydrosilane to a cyclic imine precursor, leading to the formation of the enantioenriched pyrrolidine. researchgate.net This approach is attractive due to the use of an environmentally benign and readily accessible metal catalyst. researchgate.net

Copper-Catalyzed Alkene Diamination Approaches to Chiral Pyrrolidines

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of chiral nitrogen-containing heterocycles. Specifically, copper-catalyzed alkene diamination has been developed for the enantioselective synthesis of chiral pyrrolidines. nih.govrsc.orgresearchgate.net This reaction involves the intramolecular and intermolecular addition of two amino groups across a carbon-carbon double bond.

The process can be initiated by the coordination of a γ-unsaturated sulfonamide to a copper(II) catalyst, followed by cis-aminocupration to form an organocopper(II) intermediate. nih.gov Subsequent steps lead to the formation of the pyrrolidine ring with high enantioselectivity. This method has been shown to be effective for a broad range of substrates and provides access to valuable chiral vicinal diamines, which are important in asymmetric catalysis and medicinal chemistry. rsc.orgresearchgate.net

| Synthetic Method | Key Features | Stereocontrol |

| Conventional Multistep Synthesis | Utilizes classical reactions like condensation and substitution. Often involves cyclization of linear precursors. | Generally produces racemic mixtures unless chiral starting materials are used. |

| Diastereoselective Synthesis with Chiral Auxiliaries | Employs a temporary chiral group (e.g., Ellman's auxiliary) to direct stereochemistry. osi.lv | High diastereoselectivity, leading to a specific enantiomer after auxiliary removal. |

| Zinc-Catalyzed Asymmetric Hydrosilylation | Uses a chiral zinc catalyst for the enantioselective reduction of cyclic imines. researchgate.net | High enantioselectivity (up to 99% ee). researchgate.net |

| Copper-Catalyzed Alkene Diamination | Involves the enantioselective addition of two amino groups across an alkene. nih.govrsc.orgresearchgate.net | High enantioselectivity for the formation of chiral pyrrolidines. |

Novel Synthetic Route Development

While classical resolution is a robust technique, the development of novel asymmetric synthetic routes that directly produce the desired enantiomer is a major focus of contemporary organic chemistry. These methods avoid the need for resolving agents and the racemization of the unwanted enantiomer, often leading to more efficient and atom-economical processes.

Recent advances in asymmetric synthesis have provided a toolbox of methods that could potentially be applied to the synthesis of enantiomerically pure this compound. mdpi.com These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One promising approach is the asymmetric [3+2] cycloaddition reaction between an azomethine ylide and an alkene. Chiral catalysts can be employed to direct the cycloaddition to favor the formation of one enantiomer of the resulting pyrrolidine. For the synthesis of this compound, this would involve a reaction between a suitable alkene and an azomethine ylide derived from an imine precursor bearing the 3,4-dimethylphenyl group.

Another potential route is the catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-(3,4-dimethylphenyl)-2H-pyrrole or a related unsaturated heterocycle. Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are known to be highly effective for such transformations.

Furthermore, the development of organocatalysis has opened up new avenues for the asymmetric synthesis of pyrrolidines. mdpi.com Chiral secondary amines, such as derivatives of proline, can catalyze the enantioselective functionalization of aldehydes and ketones, which can then be converted into chiral pyrrolidines through a series of transformations.

A hypothetical novel asymmetric synthesis of (R)-2-(3,4-dimethylphenyl)pyrrolidine could involve the following key steps:

Asymmetric Aldol Reaction: An organocatalyzed aldol reaction between 3,4-dimethylbenzaldehyde (B1206508) and a suitable ketone to establish the chiral center.

Reductive Amination: Conversion of the resulting aldol product into a chiral amino alcohol.

Cyclization: Intramolecular cyclization to form the pyrrolidine ring.

The continuous development of new catalytic systems and synthetic methodologies offers the potential for more efficient and selective routes to enantiomerically pure this compound and other valuable chiral compounds.

Chemical Transformations and Reactivity of 2 3,4 Dimethylphenyl Pyrrolidine

Reaction Modalities and Mechanisms

The chemical behavior of 2-(3,4-Dimethylphenyl)pyrrolidine is characterized by several key reaction types, including oxidation and substitution, which allow for the introduction of new functional groups and the construction of more elaborate molecular frameworks.

The oxidation of the pyrrolidine (B122466) ring is a fundamental transformation that often proceeds via the formation of a highly reactive N-acyliminium ion intermediate. nih.gov These intermediates are powerful electrophiles that can be trapped by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of an electron-withdrawing group on the nitrogen atom enhances the cationic character of the iminium ion, increasing its reactivity. nih.gov

Common oxidizing agents used for such transformations include hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) and iodosobenzene, often in the presence of a bromine source like trimethylsilyl (B98337) bromide (TMSBr). nih.gov These reagents can facilitate the introduction of functional groups at the α-position to the nitrogen atom.

Table 1: Representative Oxidation Reactions of the Pyrrolidine Ring

| Reactant | Reagents | Product Type | Reference |

| N-Protected Pyrrolidine | PhI(OAc)₂, TMSBr, MeOH | α-Methoxy-β-bromo-N-protected pyrrolidine | nih.gov |

| N-Protected Pyrrolidine | NBS, AIBN | α-Bromo-N-protected pyrrolidine | nih.gov |

| N-Protected Pyrrolidine | (PhIO)n, TMSN₃ | α-Azido-N-protected pyrrolidine | nih.gov |

Note: This table represents general oxidation reactions of the pyrrolidine ring and not specific experimental results for this compound.

Substitution reactions on the pyrrolidine ring can be achieved through various methods, leading to the introduction of a wide range of substituents. For instance, bromination of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) has been reported, highlighting the potential for halogenation of the pyrrolidine core. researchgate.net The resulting halogenated derivatives serve as versatile intermediates for further functionalization.

The synthesis of substituted pyrrolidines can also be achieved through intramolecular cyclization reactions. lookchem.com For example, N-(3-chloropropyl) imines can be converted to 2-substituted pyrrolidines via a chlorine-lithium exchange followed by intramolecular cyclization. lookchem.com This approach offers a direct route to a variety of substituted pyrrolidines. A patent describes a method for preparing diastereomerically pure 2-substituted pyrrolidines, including those with various aromatic substituents, through the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. google.com

Role as a Synthetic Building Block in Complex Molecule Construction

The pyrrolidine ring is a prevalent structural motif in a vast number of natural products and biologically active compounds. lookchem.com Consequently, this compound represents a valuable building block for the synthesis of more complex molecules. Its structure can be incorporated into larger scaffolds through the reactions described above, such as those involving the formation of N-acyliminium ions or through substitution reactions.

The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives has been achieved from 3-hydroxy-3-pyrroline-2-one precursors, demonstrating the utility of the pyrrolidine core in constructing highly functionalized heterocyclic systems. beilstein-journals.orgjst-ud.vn Furthermore, the reaction of pyrrolidine derivatives with various electrophiles and nucleophiles allows for the elaboration of the core structure into a diverse array of complex molecules. nih.govchemrxiv.org

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create new hybrid compounds with improved affinity, efficacy, or a better safety profile. While specific examples involving this compound are not detailed in the provided search results, the general concept is applicable. For instance, a study on 2,3-diarylpyrazine derivatives utilized a molecular hybridization strategy to develop potent inhibitors of S-phase kinase-associated protein 2 (Skp2). nih.gov

Given the presence of the pyrrolidine ring, a common scaffold in medicinal chemistry, this compound could potentially be used as a component in molecular hybridization strategies. The phenyl and pyrrolidine moieties could be functionalized and linked to other pharmacophores to generate novel hybrid molecules with desired biological activities.

Design and Synthesis of 2 3,4 Dimethylphenyl Pyrrolidine Derivatives and Analogues

Structural Modification Strategies of the Pyrrolidine (B122466) Core

A common approach involves the synthesis of substituted pyrrolidines starting from precursors like proline and 4-hydroxyproline (B1632879). mdpi.com These readily available and optically pure starting materials allow for the stereoselective synthesis of complex pyrrolidine derivatives. mdpi.comnih.gov For instance, multicomponent reactions have been developed for the diastereoselective synthesis of highly functionalized pyrrolidines, constructing multiple stereocenters in a single step. nih.gov

Another strategy is the formation of the pyrrolidine ring from acyclic precursors through cyclization reactions. nih.gov This can be achieved through various methods, including intramolecular amination of organoboronates and dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds. organic-chemistry.org Biocatalytic approaches using transaminases have also emerged as a powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, offering access to both enantiomers with high enantiomeric excess. acs.orgnih.gov

Furthermore, the introduction of substituents at various positions on the pyrrolidine ring can significantly impact biological activity. For example, the synthesis of 4- or 5-substituted pyrrolidine derivatives of certain isatins has been explored to understand their inhibitory activities towards caspases. researchgate.net

Substitution Patterns on the Dimethylphenyl Moiety

Altering the substitution pattern on the dimethylphenyl ring of 2-(3,4-Dimethylphenyl)pyrrolidine provides another avenue for generating structural diversity and modulating pharmacological properties. The electronic and steric properties of substituents on the phenyl ring can influence the molecule's interaction with its biological target.

Multicomponent reactions also offer a versatile platform for synthesizing pyrrolidines with diverse aryl substitutions. tandfonline.com These reactions can accommodate a wide range of aldehydes, leading to the formation of pyrrolidines with different substitution patterns on the phenyl ring. tandfonline.com The choice of substituents can be guided by the desire to enhance specific interactions with a biological target, such as hydrogen bonding or hydrophobic interactions. mdpi.com

Design of Pyrrolidine-Based Heterocycles

The pyrrolidine scaffold can be incorporated into more complex heterocyclic systems, leading to the creation of novel chemical entities with potentially unique biological activities. This includes the formation of pyrrolidinones, pyrrolidine-2,5-diones, and fused heterocyclic systems like pyrrolo[2,1-f] mdpi.comacs.orgnih.govtriazines.

Pyrrolidinone: 2-Pyrrolidinone, a lactam derivative of pyrrolidine, can be synthesized through various methods, including the ammonolysis of γ-butyrolactone. chemicalbook.comresearchgate.net The carbonyl group of the pyrrolidinone ring can be a key interaction point with biological targets and offers a site for further derivatization. chemicalbook.com Polyhydroxylated pyrrolidinones have been synthesized from erythruronolactone and amines, demonstrating the versatility of this scaffold. researchgate.net

Pyrrolidine-2,5-dione: Pyrrolidine-2,5-diones, also known as succinimides, can be prepared by reacting maleic anhydride (B1165640) with primary amines, followed by cyclization. researchgate.netrdd.edu.iq This scaffold has been explored for the development of anti-inflammatory agents by tailoring the substitution pattern. ebi.ac.uknih.gov The synthesis of N-substituted pyrrolidine-2,5-dione derivatives through Michael addition has also been reported. ebi.ac.uk

Pyrrolo[2,1-f] mdpi.comacs.orgnih.govtriazines: This fused heterocyclic system, which incorporates a pyrrolidine ring, is a key structural feature in several antiviral and kinase inhibitor drugs. nih.govacs.orgresearchgate.net The synthesis of the pyrrolo[2,1-f] mdpi.comacs.orgnih.govtriazine core can be achieved through various strategies, including the cyclization of N-aminopyrrole derivatives and multistep sequences starting from simple pyrrole (B145914) precursors. nih.govacs.org Efficient and scalable synthetic routes have been developed to access functionalized pyrrolo[2,1-f] mdpi.comacs.orgnih.govtriazines, allowing for rapid diversification. acs.orgresearchgate.net Pyrrolo[2,1-f] mdpi.comacs.orgnih.govtriazin-4(3H)-ones, key intermediates for these compounds, can be synthesized through rearrangement or intramolecular cyclization reactions. beilstein-journals.org

Incorporation into Thiosemicarbazone Structures

Thiosemicarbazones are a class of compounds known for their diverse biological activities, and incorporating a this compound moiety into a thiosemicarbazone structure can lead to novel compounds with interesting pharmacological profiles.

The synthesis of thiosemicarbazones typically involves the condensation reaction between a thiosemicarbazide (B42300) and a suitable aldehyde or ketone. nih.govnih.gov In the context of this compound, a derivative containing an aldehyde or ketone function would be required. For example, 4-(pyrrolidin-1-yl)benzaldehyde can be reacted with various thiosemicarbazides to generate a series of pyrrolidine-based thiosemicarbazones. rsc.org

The general synthetic route involves the initial synthesis of a substituted benzaldehyde (B42025) containing the pyrrolidine moiety, followed by condensation with a thiosemicarbazide derivative. rsc.orgresearchgate.net The nature of the substituents on both the pyrrolidine-containing part and the thiosemicarbazide can be varied to create a library of compounds for biological screening. rsc.orgresearchgate.netmdpi.com

Scaffold Derivatization for Pharmacological Probes

The this compound scaffold can be derivatized to create pharmacological probes, which are essential tools for studying biological processes and for in vivo imaging applications like Positron Emission Tomography (PET). researchgate.net

A key strategy for developing such probes is the introduction of a radionuclide, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), into the molecule. nih.govresearchgate.net This often requires the synthesis of a precursor molecule that is suitable for radiolabeling in the final step. For instance, derivatives can be designed with functional groups that facilitate the introduction of the radioisotope under mild conditions. researchgate.net

The development of radiolabeled ligands for receptors in the brain, such as cannabinoid subtype-1 (CB₁) receptors, has been an active area of research. acs.org For example, [¹¹C]MePPEP, a 1,5-diphenylpyrrolidin-2-one (B8771973) derivative, has been developed as a selective CB₁ receptor ligand for in vivo imaging. acs.org The synthesis of these probes involves careful planning to introduce the radiolabel at a late stage in the synthetic sequence. nih.gov The derivatization of natural product scaffolds with radiolabels is also a growing area, highlighting the potential for creating novel imaging agents. mdpi.com

Structure Activity Relationship Sar Investigations

Impact of Substituent Variations on Biological Activity (in vitro)

The biological activity of 2-aryl-pyrrolidine derivatives is highly sensitive to the nature and position of substituents on both the aromatic ring and the pyrrolidine (B122466) nitrogen. Research into analogues has demonstrated that these modifications can dramatically alter potency and selectivity for biological targets such as the vesicular monoamine transporter-2 (VMAT2). nih.govnih.gov

For instance, in a series of pyrrolidine analogues of lobelane (B1250731) investigated as VMAT2 inhibitors, variations in the phenethyl side chain attached to the pyrrolidine ring significantly impacted activity. While the specific 3,4-dimethylphenyl substitution is a key feature, altering other parts of the molecule provides a broader understanding of the SAR. For example, reducing the central heterocyclic ring size from a piperidine (B6355638) to a pyrrolidine in the VMAT2 inhibitor GZ-793A led to novel, potent analogues. nih.gov The 4-difluoromethoxyphenethyl analogue in this pyrrolidine series was identified as a particularly potent inhibitor of [³H]-dihydrotetrabenazine (DTBZ) binding. nih.gov

Furthermore, modifications on the pyrrolidine nitrogen are critical. N-methylation of a related cis-2,5-diphenethylpyrrolidine analogue resulted in a tenfold decrease in potency for dopamine (B1211576) uptake inhibition, highlighting the sensitivity of this position to substitution. acs.org The length of the linker between the pyrrolidine ring and the aryl group also plays a role; truncating a diphenethyl side chain to a single methylene (B1212753) unit led to a compound that was a very potent inhibitor of dopamine uptake. acs.org

Studies on pyrrolo[2,3-d]pyrimidines further underscore the importance of aryl substituents in controlling potency and specificity against various receptor tyrosine kinases. nih.gov The data indicates that even subtle changes, such as the placement of chloro or fluoro groups on an N⁴-phenyl ring, can cause significant variability in enzyme inhibition. nih.gov

| Compound/Analogue | Target | Modification | Activity (Ki or IC50) | Reference |

| GZ-793A Analogue (11f) | VMAT2 ([³H]-DTBZ binding) | Pyrrolidine ring; 4-difluoromethoxyphenethyl group | Ki = 560 nM | nih.gov |

| GZ-793A Analogue (11f) | VMAT2 ([³H]-DA uptake) | Pyrrolidine ring; 4-difluoromethoxyphenethyl group | Ki = 45 nM | nih.gov |

| GZ-793A | VMAT2 ([³H]-DTBZ binding) | Piperidine ring | Ki = 8.29 μM | nih.gov |

| cis-2,5-Diphenethylpyrrolidine (22) | VMAT2 ([³H]-DA uptake) | Methylene truncated side chain | Ki = 9.3 nM | acs.org |

| N-methylated derivative (23) | VMAT2 ([³H]-DA uptake) | N-methylation of compound 22 | Ki = 19 nM | acs.org |

| Methylene elongated pyrrolidine (25) | VMAT2 ([³H]-DA uptake) | Methylene elongated side chain | Ki = 14 nM | acs.org |

| N-methylated derivative (26) | VMAT2 ([³H]-DA uptake) | N-methylation of compound 25 | ~10x less potent than 25 | acs.org |

Stereochemical Influence on Pharmacological Potency (in vitro)

Stereochemistry is a critical determinant of pharmacological activity in many drug classes, and 2-aryl-pyrrolidine derivatives are no exception. The presence of at least one chiral center at the C2 position of the pyrrolidine ring means that the compound can exist as different stereoisomers, which may exhibit distinct biological activities. mdpi.com

In the development of drugs, it is common to find that only one stereoisomer is responsible for the desired therapeutic effect. mdpi.com For example, in a study of pyrovalerone analogues, which are also 2-substituted pyrrolidines, the S-isomer of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was found to be the most biologically active enantiomer for inhibition of dopamine and norepinephrine (B1679862) transporters. researchgate.net This highlights the importance of the three-dimensional arrangement of the atoms for effective interaction with the binding sites of target proteins.

The synthesis of optically pure pyrrolidine derivatives is a significant area of research, often starting from chiral precursors like proline or 4-hydroxyproline (B1632879) to ensure the desired stereochemistry. mdpi.com The stereoselective synthesis of pyrrolidine derivatives is crucial because different stereoisomers can have varied degradation rates and toxicity profiles. mdpi.com For instance, studies on the stereoisomers of the fungicide difenoconazole, which contains two chiral centers, showed that they possess distinct bioactivities and toxicities. mdpi.com This principle underscores the need to evaluate the individual stereoisomers of 2-(3,4-Dimethylphenyl)pyrrolidine to fully characterize its pharmacological profile.

Correlation between Chemical Structure and Enzyme Inhibitory Efficacy (in vitro)

The efficacy of this compound and its analogues as enzyme inhibitors is directly linked to their chemical structure. These compounds have been evaluated as inhibitors of various enzymes and transporters, including VMAT2 and leukotriene A₄ (LTA₄) hydrolase. nih.govnih.gov

In the context of VMAT2 inhibition, a key SAR finding is that structural modifications can lead to analogues that interact with different sites on the transporter. nih.gov Some pyrrolidine analogues show a strong ability to inhibit dopamine uptake but a weak ability to displace [³H]DTBZ binding, suggesting they may act at a site distinct from the DTBZ binding site to inhibit transporter function. nih.govacs.org For example, certain methylene-truncated pyrrolidines inhibit dopamine uptake with over 100-fold more potency than they inhibit [³H]DTBZ binding. acs.org This discrepancy highlights a complex SAR where inhibitory efficacy is not solely predicted by affinity for the canonical binding site.

The substitution pattern on the aryl ring is also crucial. In a series of 6-aralkyl substituted 2,4-diaminothieno[2,3-d]pyrimidines designed as dihydrofolate reductase (DHFR) inhibitors, the nature of the aryl group and the length of the linker chain significantly influenced potency and selectivity against DHFR from different species. nih.gov Specifically, compounds with three methylene groups between the heterocyclic core and the aryl ring were the most potent inhibitors. nih.gov This demonstrates that the spatial relationship between the core scaffold and the aryl moiety, such as the 3,4-dimethylphenyl group, is a key factor in achieving high inhibitory efficacy.

| Analogue Type | Target | Observation | Implication for SAR | Reference |

| Methylene Truncated Pyrrolidines (22, 23) | VMAT2 | Inhibit [³H]-DA uptake much more potently (129-176 fold) than they inhibit [³H]-DTBZ binding. | Suggests interaction with an alternative site on VMAT2 to inhibit function, not just the DTBZ binding site. | acs.org |

| Methylene Elongated Pyrrolidines (25, 26) | VMAT2 | Inhibit [³H]-DA uptake about 20 times more potently than they inhibit DTBZ binding. | The linker length between the pyrrolidine and phenyl groups modulates the interaction mechanism with VMAT2. | acs.org |

| 6-aralkyl substituted thieno[2,3-d]pyrimidines | DHFR | Compounds with a three-methylene linker were the most potent inhibitors. | Optimal spatial separation between the heterocyclic system and the aryl ring is critical for enzyme inhibitory efficacy. | nih.gov |

Conformational Analysis and Bioactive Conformations

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional shape, or "bioactive conformation," that allows it to bind effectively to its target. chemrxiv.org The pyrrolidine ring is not planar and typically exists in one of two predominant puckered conformations: the envelope (E) or the twisted (T) form. researchgate.net

For a 2-substituted pyrrolidine, the substituent (in this case, the 3,4-dimethylphenyl group) can occupy either a pseudo-equatorial or a pseudo-axial position. The orientation of this group is critical for biological activity. In related heterocyclic systems like piperidin-4-ones, bulky aryl groups have been shown to prefer an equatorial orientation to minimize steric hindrance. researchgate.net It is highly probable that the 3,4-dimethylphenyl group of the title compound also favors a pseudo-equatorial position to achieve a lower energy state.

The introduction of substituents onto the pyrrolidine ring can lock it into a specific conformation. For instance, a bulky tert-butyl group at the C-4 position of proline strongly favors a pseudo-equatorial orientation, which in turn forces the ring into a specific puckered state (exo for cis-substitution and endo for trans-substitution). nih.gov This principle of using substituents to control ring conformation is a key strategy in drug design. nih.gov Identifying the bioactive conformation is a crucial step, often involving a combination of experimental techniques like NMR and computational methods such as molecular dynamics simulations, to understand how the ligand fits into its receptor's binding pocket. chemrxiv.orgnih.gov The specific puckering of the pyrrolidine ring and the rotational position of the dimethylphenyl group together define the conformational space, from which the specific bioactive conformation is selected upon binding to a biological target. chemrxiv.org

In Vitro Pharmacological Target Identification and Biochemical Pathways

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of nucleotides and certain amino acids. nih.govconicet.gov.arnih.gov Its inhibition can disrupt cell proliferation, making it a target for various therapeutic agents. nih.govconicet.gov.ar While numerous compounds have been identified as DHFR inhibitors, including those with heterocyclic structures, a thorough review of the scientific literature did not yield specific data on the inhibitory activity of 2-(3,4-Dimethylphenyl)pyrrolidine against DHFR. conicet.gov.arnih.govnih.gov Further research is required to determine if this particular compound interacts with the DHFR enzyme.

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. nih.gov The development of selective COX-2 inhibitors has been a significant area of research to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Although various heterocyclic compounds, including those with pyrrolo-pyridine and pyrrolopyrrolidone cores, have been investigated as COX inhibitors, there is no specific published data detailing the inhibitory effects of this compound on either COX-1 or COX-2. nih.govnih.govresearchgate.net

5-Lipoxygenase Inhibition

The 5-lipoxygenase (5-LOX) pathway is another critical branch of arachidonic acid metabolism, leading to the production of pro-inflammatory leukotrienes. researchgate.netnih.gov Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions. researchgate.net Research has explored various chemical scaffolds for 5-LOX inhibition. researchgate.netnih.gov For instance, studies on 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones have identified selective 5-LOX inhibitors. researchgate.net However, a comprehensive search of the scientific literature did not reveal any studies that have specifically evaluated this compound for its inhibitory activity against 5-lipoxygenase.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for regulating glucose homeostasis. nih.govbohrium.com Therefore, DPP-IV inhibitors are a recognized class of drugs for the management of type 2 diabetes. nih.gov The structure of DPP-IV inhibitors often includes a pyrrolidine (B122466) moiety, which binds to the S1 pocket of the enzyme. nih.govnih.gov Structure-activity relationship (SAR) studies of various pyrrolidine-containing compounds have been conducted to optimize their inhibitory potency. nih.govnih.gov Despite the known importance of the pyrrolidine scaffold, specific in vitro inhibitory data, such as IC50 values, for this compound against DPP-IV are not available in the reviewed scientific literature.

Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6′)-Ib) Inhibition

The enzyme Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib) is a primary cause of resistance to aminoglycoside antibiotics in Gram-negative bacteria. nih.govnih.gov The discovery of inhibitors for this enzyme is a key strategy to restore the efficacy of these important antibiotics. nih.gov

Research has identified a pyrrolidine pentamine scaffold as a promising inhibitor of AAC(6')-Ib. nih.govnih.gov Extensive structure-activity relationship (SAR) studies have been performed on derivatives of this scaffold, revealing critical structural features for inhibitory activity. nih.govnih.gov The studies showed that aromatic functionalities at the R1 and R4 positions of the scaffold are essential for activity. nih.govnih.gov The stereochemistry at the R2 and R4 positions, as well as the presence of a hydroxyl group at the R3 position, were also found to be critical for potent inhibition. nih.govnih.gov

Interestingly, the nature of the substituent at the R5 position was found to be more flexible. The original lead compound contained a 3-phenylbutyl group at this position. nih.govnih.gov Further studies demonstrated that the phenyl group at R5 is not essential and can be replaced by various aliphatic groups without a significant loss of activity. nih.gov This suggests that while the core pyrrolidine structure is vital for interaction with the enzyme, modifications at certain positions can be tolerated and even exploited to fine-tune the compound's properties.

While the exact compound this compound was not explicitly tested in these studies, the extensive SAR data on the related pyrrolidine pentamine scaffold provides valuable insights into how such a molecule might interact with the AAC(6')-Ib enzyme. The data underscores the importance of the pyrrolidine core in this inhibitory activity.

Below is a table summarizing the inhibitory activities of some representative pyrrolidine pentamine derivatives against AAC(6')-Ib.

| Compound | R1 Group | R3 Group | R4 Group | R5 Group | Fold Potentiation at 8 µM |

|---|---|---|---|---|---|

| 2637.001 | S-phenyl | S-hydroxymethyl | S-phenyl | 3-phenylbutyl | 8 |

| 2637.003 | S-phenyl | S-hydroxymethyl | S-phenyl | n-butyl | 4 |

| 2637.005 | S-phenyl | S-hydroxymethyl | S-phenyl | isobutyl | 4 |

| 2637.019 | S-phenyl | R-hydroxymethyl | S-phenyl | 3-phenylbutyl | 2 |

| 2637.021 | S-phenyl | S-hydroxymethyl | R-phenyl | 3-phenylbutyl | <2 |

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in the digestion of carbohydrates. nih.gov Their inhibition can slow down the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov The pyrrolidine scaffold is a structural feature found in some inhibitors of these enzymes. nih.gov

Studies on various synthetic pyrrolidine derivatives have demonstrated their potential as inhibitors of both α-amylase and α-glucosidase. nih.gov For instance, a series of (S)-2-(2-substituted amine-acetyl)pyrrolidine-1-carboxylate derivatives were synthesized and evaluated. nih.gov The structure-activity relationship analysis revealed that the nature and position of substituents on the aryl amine moiety significantly influenced the inhibitory activity. nih.gov For example, a methoxy (B1213986) group at the para position of the phenyl ring was found to enhance the inhibitory potency against both enzymes. nih.gov

Receptor Binding Profiling (in vitro)

Receptor binding assays are crucial in vitro tools used to determine the affinity of a compound for a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. This profiling helps in identifying the primary targets of a compound and understanding its potential secondary pharmacology, which could contribute to both therapeutic effects and off-target side effects.

A comprehensive search of scientific literature reveals a lack of specific data on the receptor binding profile of this compound. While studies on other pyrrolidine derivatives have shown significant binding to various receptors, such as the CXCR4 chemokine receptor by certain (S)-pyrrolidines or the retinoic acid receptor-related orphan receptor γt (RORγt) by other complex derivatives, no such data has been published for this compound itself. nih.govnih.gov

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (e.g., Ki, IC50) |

| Various GPCRs, Ion Channels, Transporters | No data available |

Antioxidant Activity Mechanisms (in vitro)

In vitro antioxidant assays are employed to evaluate a compound's ability to neutralize free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and various pathological conditions. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and others that measure the compound's capacity to donate a hydrogen atom or an electron. nih.govmdpi.comstuba.sk

Despite the known antioxidant potential of some compounds within the broader pyrrolidine class, there is no specific published research detailing the in vitro antioxidant activity or the mechanistic pathways for this compound. nih.govfrontiersin.org Studies on other heterocyclic compounds have demonstrated that the presence and position of substituent groups on the aromatic ring can significantly influence antioxidant capacity. nih.gov

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | Activity (e.g., IC50, % inhibition) |

| DPPH Radical Scavenging | No data available |

| Ferric Reducing Antioxidant Power (FRAP) | No data available |

| Other Antioxidant Assays | No data available |

Cytotoxicity Mechanisms in Cell Lines (in vitro)

Cytotoxicity assays are fundamental in drug discovery to assess the potential of a compound to kill or damage cells. These assays are typically performed on various cancer cell lines to identify potential anticancer agents and on non-cancerous cell lines to evaluate general toxicity. The mechanism of cell death, whether through apoptosis or necrosis, is also often investigated. nih.govnih.gov

No specific studies on the in vitro cytotoxicity of this compound in any cell line have been found in the reviewed scientific literature. Research on other pyrrolidine derivatives has shown significant cytotoxic effects against various cancer cell lines, including breast cancer, melanoma, and pancreatic carcinoma, with the activity often dependent on the specific substitutions on the pyrrolidine or associated rings. nih.govnih.gov

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Cytotoxicity (e.g., IC50, GI50) |

| Various Human Cancer Cell Lines | No data available |

| Normal Human Cell Lines | No data available |

Anti-protease and Albumin Denaturation Assays (in vitro)

Protein denaturation is a process where proteins lose their tertiary and secondary structures, often leading to a loss of biological function and contributing to inflammatory processes. The albumin denaturation assay is a widely used in vitro method to screen for anti-inflammatory activity, as the ability of a compound to inhibit heat-induced denaturation of albumin is correlated with its anti-inflammatory potential. nih.govnih.gov Anti-protease activity is another indicator of potential anti-inflammatory effects, as proteases are involved in the inflammatory cascade.

There is no available data from in vitro studies on the ability of this compound to inhibit protein denaturation or protease activity. While other novel heterocyclic compounds have been evaluated using these methods and have shown potential anti-inflammatory effects, such research has not been published for this specific pyrrolidine derivative. nih.govnih.gov

Table 4: In Vitro Anti-inflammatory Activity of this compound

| Assay | % Inhibition |

| Albumin Denaturation Inhibition | No data available |

| Protease Inhibition | No data available |

Computational and Theoretical Chemical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug design for predicting the interaction between a ligand and its target protein. For pyrrolidine (B122466) derivatives, docking studies have been crucial in identifying potential therapeutic applications.

Research on various pyrrolidine-containing compounds has demonstrated their ability to bind to a range of biological targets, including enzymes like cyclooxygenase (COX) and tyrosyl-tRNA synthetase. nih.govtandfonline.com In these simulations, the pyrrolidine derivative is placed into the binding site of a target protein, and its conformational and energetic fit is evaluated. Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are identified. For instance, in a study of novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety, compounds were docked into the active site of tyrosyl-tRNA synthetase (PDB ID: 1JIJ). tandfonline.com The results showed significant binding affinities, with some derivatives achieving better scores than known reference drugs, indicating their potential as effective inhibitors. tandfonline.com Similarly, other pyrrolidine derivatives have been computationally screened against COX-1 and COX-2 enzymes to evaluate their potential as anti-inflammatory agents. nih.govresearchgate.net

Table 1: Example Binding Affinities of Analogous Pyrrolidine Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| N-(sulfonyl)pyrrolidine-1-carboxamide | Tyrosyl-tRNA synthetase | 1JIJ | up to -10.0 | tandfonline.com |

| Phytochemical Heterodimers with Pyrrolidine Moiety | Acetylcholinesterase (AChE) | 2CMF | > -10.5 | nih.gov |

This table presents data for structurally related or derivative compounds to illustrate the application of molecular docking.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. arabjchem.org These calculations provide insights into molecular geometry, stability, and reactivity. Key parameters derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. chemrxiv.orgresearchgate.net For various substituted pyrrolidines and related heterocyclic systems, DFT calculations have been performed to optimize their geometry and compute their electronic properties. arabjchem.orgchemrxiv.org For example, studies on spiropyrrolidines linked to thiochromanone scaffolds found that derivatives with lower HOMO-LUMO energy gaps exhibited greater biological activity. researchgate.net

For 2-(3,4-Dimethylphenyl)pyrrolidine, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO might be distributed across the C-N bonds of the pyrrolidine ring. The precise energy values would require specific calculations, but analysis of similar structures provides a reference for the expected range.

Table 2: Representative Frontier Orbital Energies from DFT Calculations for Analogous Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Modified Resveratrol Derivative | - | - | 4.24497 | chemrxiv.org |

| Substituted Pyrrolidinone (HTEP) | -8.54 | -0.46 | 8.08 | arabjchem.org |

This table contains data for related or derivative compounds to illustrate the outputs of quantum chemical calculations.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. tandfonline.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For heterocyclic compounds like pyrrolidines, the nitrogen atom typically represents a region of negative potential due to the lone pair of electrons, making it a likely site for hydrogen bonding. tandfonline.com In the case of this compound, an MEP map would likely show a negative potential concentrated around the nitrogen atom of the pyrrolidine ring. The dimethylphenyl ring would exhibit a more complex potential surface, with regions of slight negative potential associated with the aromatic pi-system and neutral or slightly positive potential around the hydrogen atoms. Such maps are crucial for understanding non-covalent interactions in ligand-receptor binding. tandfonline.com

In Silico Analysis of Binding Modes and Affinities

In silico analysis of binding modes provides a detailed picture of how a ligand fits into the active site of a protein. This goes beyond the simple binding affinity score to examine the specific intermolecular interactions that anchor the ligand. These interactions include hydrogen bonds, hydrophobic contacts, ionic bonds, and π-π stacking. nih.govnih.gov

Studies on various pyrrolidine derivatives have used this analysis to explain structure-activity relationships. For instance, in the design of dual-binding cholinesterase inhibitors, heterodimers containing phytochemicals were analyzed to understand how they bridge different sites within the enzyme. nih.gov The analysis revealed key hydrogen bonds and hydrophobic interactions responsible for their high binding affinity. Another study on N-(substituted) sulfonyl carboxamides identified specific amino acid residues (such as ASN199, GLN196, and TYR170) in the active site of tyrosyl-tRNA synthetase that were crucial for binding. tandfonline.com

For this compound, a hypothetical binding mode analysis would focus on:

Hydrogen Bonding: The secondary amine of the pyrrolidine ring can act as both a hydrogen bond donor (N-H) and acceptor (N:).

Hydrophobic Interactions: The dimethylphenyl group provides a significant hydrophobic surface that can interact favorably with nonpolar pockets in a protein.

π-Interactions: The aromatic phenyl ring can participate in π-π stacking or π-cation interactions with complementary residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Example of Key Interacting Residues for Pyrrolidine Analogs in Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| N-(sulfonyl)pyrrolidine-1-carboxamide | Tyrosyl-tRNA synthetase | ASN199, GLN196, ASP195, TYR170, HIS50 | tandfonline.com |

This table presents data for structurally related compounds to illustrate the types of interactions identified through in silico analysis.

Theoretical Thermodynamic Property Predictions

Computational chemistry can be used to predict the thermodynamic properties of molecules, such as their enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). arabjchem.org These calculations are often performed using DFT or other ab initio methods and are valuable for understanding the stability and energetics of a compound without the need for experimental calorimetry.

A study on substituted pyrrolidinones calculated these thermodynamic parameters at various temperatures. arabjchem.org The results, including heats of formation, calorific capacities, and entropies, provided insight into the relative stability of the different derivatives. While specific calculations for this compound are not published, the methods are well-established. Such a study would involve geometry optimization followed by frequency calculations, from which the thermodynamic functions can be derived using statistical mechanics principles. These theoretical predictions are essential for chemical engineering applications and for understanding the fundamental energetic landscape of the molecule.

Table 4: Example of Calculated Thermodynamic Parameters for a Substituted Pyrrolidinone (HTEP) at 298.15 K

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Heat of Formation | -119.72 | kcal/mol | arabjchem.org |

| Entropy | 129.03 | cal/mol·K | arabjchem.org |

This table shows representative thermodynamic data for an analogous compound, 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP), to demonstrate the output of such theoretical predictions.

Medicinal Chemistry Applications and Drug Discovery Research Preclinical Focus

Design Principles for Bioactive Molecule Development

The design of bioactive molecules centered around the 2-(3,4-dimethylphenyl)pyrrolidine scaffold is guided by established medicinal chemistry principles. A key consideration is the inherent three-dimensionality of the pyrrolidine (B122466) ring. This non-planar structure, which undergoes "pseudorotation," allows for precise spatial orientation of substituents, influencing how a molecule interacts with its biological target. nih.gov The dimethylphenyl group, in this case, serves as a significant lipophilic component, which can be crucial for interactions with hydrophobic pockets within target proteins.

The rational design of novel bioactive molecules is a critical yet challenging endeavor in drug discovery. nih.gov Computational methods, informed by prior knowledge, play a significant role in this process. nih.gov For pyrrolidine-based structures, design strategies often focus on:

Stereochemistry: The chiral centers on the pyrrolidine ring are of paramount importance. The spatial arrangement of substituents can dramatically alter biological activity, leading to different binding modes with enantioselective proteins. nih.gov

Substitution Patterns: The positions and nature of substituents on both the pyrrolidine ring and the phenyl group are systematically varied to optimize potency, selectivity, and pharmacokinetic properties. For instance, the introduction of specific groups can enhance binding affinity or block metabolic pathways.

Conformational Constraint: The pyrrolidine ring can be used to constrain the conformation of flexible side chains, which can lead to improved potency and selectivity. nih.gov This principle is exemplified in the design of β3 adrenergic receptor agonists, where incorporating a pyrrolidine moiety locks the ethanolamine (B43304) core into a more favorable binding conformation. nih.gov

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is a pivotal step in drug discovery. A "lead" is a compound that demonstrates promising activity towards a specific biological target and serves as a starting point for optimization. For scaffolds like this compound, lead compounds can be identified through various methods, including high-throughput screening of compound libraries and rational design based on the structure of the biological target.

Once a lead is identified, optimization strategies are employed to enhance its drug-like properties. These strategies often involve:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing and testing a series of analogues to understand how structural modifications affect biological activity. For example, in the development of dual MDM2/XIAP inhibitors, structural optimization of an initial lead compound (MX69) led to the discovery of a significantly more potent analogue. nih.gov

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, it can be used to guide the design of more potent and selective inhibitors. researchgate.net This approach allows for the visualization of how a compound binds to its target and facilitates the design of modifications that improve this interaction.

Pharmacokinetic Profiling: Lead compounds are evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. Modifications are then made to improve these characteristics, ensuring that the compound can reach its target in the body and remain there for a sufficient amount of time to exert its therapeutic effect.

A study on the discovery of a potent dual MDM2/XIAP inhibitor illustrates these principles. Starting from a lead compound with an IC50 value of 7.5 μM, structural optimization based on the existing scaffold led to the identification of an analogue that was 25 times more potent, with an IC50 of 0.3 μM against a specific leukemia cell line. nih.gov This demonstrates the power of iterative design and optimization in medicinal chemistry.

Scaffold Exploration in Therapeutic Area Research

The pyrrolidine scaffold is a versatile building block that has been explored in a wide range of therapeutic areas. nih.gov Its ability to serve as a foundation for diverse chemical modifications makes it an attractive starting point for the discovery of new drugs.

The this compound moiety, in particular, has been incorporated into molecules targeting various diseases. For example, derivatives containing this scaffold have been investigated for their potential as:

Anticancer Agents: The discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a potent dual inhibitor of MDM2 and XIAP highlights the potential of this scaffold in oncology. nih.gov This compound was shown to induce cancer cell growth inhibition and death. nih.gov

Neurological Disorders: Pyrrolidine derivatives have a long history in the development of drugs for central nervous system (CNS) disorders. The structural features of the this compound scaffold could be leveraged to design novel agents for conditions like epilepsy or neurodegenerative diseases.

Infectious Diseases: The pyrrolidine ring is present in a number of natural and synthetic compounds with antimicrobial and antiviral activity. nih.gov Exploration of the this compound scaffold in this area could lead to the discovery of new anti-infective agents.

The exploration of a chemical scaffold across different therapeutic areas is a common strategy in drug discovery, as it maximizes the potential of a given chemical entity.

Preclinical Investigations of Antiviral Activity (in vitro)

While specific in vitro antiviral data for this compound is not extensively available in the public domain, the broader class of pyrrolidine derivatives has shown promise as antiviral agents. researchgate.net Preclinical in vitro studies are the first step in evaluating the potential of a compound to combat viral infections. These studies typically involve exposing virus-infected cell cultures to the compound and measuring its ability to inhibit viral replication.

Remdesivir (B604916), a well-known antiviral drug, is an adenosine (B11128) analog prodrug that inhibits viral RNA-dependent RNA polymerase. nih.gov Research into lipid prodrugs of remdesivir has shown that modifications to the scaffold can enhance antiviral efficacy against a broad spectrum of RNA viruses. nih.gov This highlights the importance of scaffold exploration in the development of new antiviral therapies.

For a compound like this compound, in vitro antiviral testing would involve screening it against a panel of viruses to determine its spectrum of activity. Key parameters measured in these assays include:

EC50 (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%.

CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability.

Selectivity Index (SI): The ratio of CC50 to EC50, which is a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the virus over the host cell.

The table below illustrates hypothetical data from such an in vitro antiviral screen.

| Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A | 5.2 | >100 | >19.2 |

| Respiratory Syncytial Virus (RSV) | 12.8 | >100 | >7.8 |

| Herpes Simplex Virus 1 (HSV-1) | >50 | >100 | - |

Note: The data in this table is hypothetical and for illustrative purposes only.

Preclinical Investigations of Antithrombotic Activity (in vitro)

The potential of this compound and its derivatives as antithrombotic agents can be evaluated through a series of in vitro preclinical assays. These tests are designed to assess a compound's ability to interfere with the blood coagulation cascade and platelet aggregation, key processes in thrombus formation.

In vitro methods for screening antithrombotic agents include: psu.edu

Clotting Time Assays:

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways of the coagulation cascade. Prolongation of the aPTT suggests inhibition of factors in these pathways. nih.gov

Prothrombin Time (PT): Evaluates the extrinsic and common pathways. An extended PT indicates inhibition of factors in these pathways. nih.gov

Enzyme Inhibition Assays: These assays directly measure the inhibitory activity of a compound against specific coagulation enzymes, such as thrombin and Factor Xa. nih.gov

Platelet Aggregation Assays: These tests measure the ability of a compound to inhibit platelet aggregation induced by various agonists like thrombin, ADP, or collagen. nih.gov

The table below presents hypothetical data from in vitro antithrombotic testing of a derivative of this compound.

| Assay | Result | Interpretation |

| aPTT | Prolonged by 15 seconds | Inhibition of the intrinsic/common pathway |

| PT | No significant change | No significant inhibition of the extrinsic pathway |

| Thrombin Inhibition (IC50) | 25 µM | Moderate direct inhibition of thrombin |

| Factor Xa Inhibition (IC50) | >100 µM | Weak or no direct inhibition of Factor Xa |

| Platelet Aggregation (Thrombin-induced) | 40% inhibition at 50 µM | Moderate antiplatelet activity |

Note: The data in this table is hypothetical and for illustrative purposes only. These results would suggest that the hypothetical compound primarily acts on the intrinsic coagulation pathway and has moderate antiplatelet effects.

Preclinical Investigations of Anticonvulsant Activity (in vitro)

The pyrrolidine-2,5-dione scaffold, structurally related to this compound, is a well-established pharmacophore in the development of anticonvulsant drugs. nih.gov Preclinical in vitro investigations are crucial for elucidating the potential mechanisms of action of new anticonvulsant candidates.

The primary in vitro methods for assessing anticonvulsant activity focus on the modulation of ion channels and neurotransmitter systems that are implicated in the generation and propagation of seizures. These include:

Ion Channel Binding and Function Assays:

Voltage-gated sodium channels: Many anticonvulsant drugs act by blocking these channels, thereby reducing neuronal excitability. In vitro assays can measure a compound's ability to bind to and inhibit the function of these channels. nih.gov

Voltage-gated calcium channels: Inhibition of certain types of calcium channels can also suppress seizure activity. nih.gov

GABAergic System Modulation: The GABA (gamma-aminobutyric acid) system is the primary inhibitory neurotransmitter system in the brain. Assays can determine if a compound enhances GABAergic transmission, for example, by acting on GABA-A receptors or inhibiting GABA reuptake. nih.gov

The table below shows hypothetical results from in vitro anticonvulsant screening of a this compound derivative.

| Target | Assay Type | Result (% Inhibition at 10 µM) |

| Voltage-gated Sodium Channel (Site 2) | Radioligand Binding | 65% |

| L-type Calcium Channel | Radioligand Binding | 45% |

| GABA-A Receptor | Radioligand Binding | <10% |

| GABA Transporter (GAT1) | Uptake Assay | <5% |

Note: The data in this table is hypothetical and for illustrative purposes only. These findings would suggest that the hypothetical compound's anticonvulsant activity is likely mediated through the blockade of voltage-gated sodium and, to a lesser extent, calcium channels, with minimal interaction with the GABAergic system. This profile is similar to some existing anticonvulsant drugs. nih.gov

Future Directions in 2 3,4 Dimethylphenyl Pyrrolidine Research

Exploration of Novel Synthetic Pathways for Enantiomeric Purity

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods to obtain enantiomerically pure (R)- and (S)-2-(3,4-Dimethylphenyl)pyrrolidine is a critical first step in its pharmacological evaluation. Future research should focus on asymmetric synthetic strategies that offer high enantioselectivity and yield.

Several promising avenues exist for the enantioselective synthesis of 2-aryl-pyrrolidines, which can be adapted for 2-(3,4-Dimethylphenyl)pyrrolidine. nih.govrsc.orgacs.org One such approach involves the catalytic asymmetric C–H insertion of carbenes, which has been successfully used for the direct difunctionalization of a pyrrolidine (B122466) moiety. nih.gov Another strategy is the domino cross metathesis/intramolecular aza-Michael addition, which has proven effective for preparing 2-substituted pyrrolidines. rsc.org Furthermore, copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates offers a direct route to 2-arylpyrrolidines. nih.gov The development of a rapid and scalable continuous flow protocol could also facilitate the construction of a library of α-chiral pyrrolidines, including the target compound. rsc.org

A key aspect of this research will be the precise control of stereochemistry at the C2 position of the pyrrolidine ring. The spatial orientation of the 3,4-dimethylphenyl group will significantly influence the molecule's interaction with biological targets. researchgate.net

Advanced SAR Studies through Combinatorial Chemistry

A systematic exploration of the structure-activity relationships (SAR) of this compound is essential to identify derivatives with enhanced potency and selectivity. Combinatorial chemistry, coupled with high-throughput screening, offers a powerful platform for the rapid synthesis and evaluation of a large library of analogs. nih.govspringernature.comscilit.com

Future SAR studies should systematically modify three key regions of the molecule:

The Pyrrolidine Ring: Introduction of substituents at various positions (3, 4, and 5) can probe the steric and electronic requirements for optimal activity. The stereochemistry of these substituents will also be a critical factor. nih.gov

The Phenyl Ring: Variation of the substitution pattern on the phenyl ring, including the position and nature of the methyl groups, will provide insights into the importance of this moiety for target binding.

The Pyrrolidine Nitrogen: Derivatization of the secondary amine with different functional groups (e.g., amides, carbamates, alkyl groups) can modulate the compound's physicochemical properties and biological activity.

The insights gained from these SAR studies will be instrumental in designing second-generation compounds with improved pharmacological profiles. bohrium.comnih.govfrontiersin.org

Identification of New In Vitro Biological Targets and Mechanisms

Given the diverse biological activities reported for other 2-aryl-pyrrolidine derivatives, a broad screening approach is warranted to identify the potential biological targets of this compound. researchgate.netnih.gov Pyrrolidine-containing compounds have shown activity against a range of targets, including enzymes and receptors. frontiersin.org For instance, various pyrrolidine derivatives have been investigated as inhibitors of neuraminidase, dipeptidyl peptidase-IV (DPP-IV), and myeloid cell leukemia-1 (Mcl-1). nih.govingentaconnect.comtandfonline.com

Future research should employ a battery of in vitro assays to screen this compound and its analogs against a panel of clinically relevant targets. This could include enzymes such as kinases and proteases, as well as G-protein coupled receptors and ion channels. Once a primary target is identified, further studies will be necessary to elucidate the precise mechanism of action, including the mode of binding and the functional consequences of target engagement. The discovery of novel biological activities for this class of compounds could open up new therapeutic avenues. nih.govnih.gov

Integration of Advanced Computational Methodologies

Advanced computational techniques can significantly accelerate the drug discovery process by providing valuable insights into ligand-receptor interactions and guiding the design of more potent and selective compounds. arabjchem.orgresearchgate.net For this compound, a multi-faceted computational approach should be employed.

Molecular Docking: Docking studies can predict the binding mode of this compound within the active site of potential biological targets, helping to rationalize SAR data and prioritize compounds for synthesis. nih.govingentaconnect.commdpi.combohrium.com

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of a series of analogs with their biological activity. nih.govtandfonline.com These models can then be used to predict the activity of novel, unsynthesized compounds.

In Silico Screening: Virtual screening of large compound libraries against a validated target model can identify other potential hit compounds with diverse scaffolds. arabjchem.orgnih.gov This can be particularly useful for expanding the chemical space around the initial this compound hit.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, assessing the stability of the binding interactions over time and providing a more realistic representation of the biological system. tandfonline.com

The integration of these computational methods will enable a more rational and efficient approach to the optimization of this compound as a potential therapeutic agent.

Development of Prodrug Strategies (Conceptual)

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. researchgate.net For a secondary amine like this compound, several prodrug strategies could be conceptually explored:

N-Acylation: Conversion of the secondary amine to an amide or carbamate (B1207046) can mask its basicity, potentially improving membrane permeability. These prodrugs can be designed to be cleaved by esterases or other hydrolases in the body.

N-Alkylation: Certain N-alkyl groups can be designed to be metabolically cleaved, releasing the parent amine.

Targeted Delivery: For applications requiring central nervous system (CNS) penetration, prodrugs can be designed to utilize specific transporters at the blood-brain barrier. alquds.eduresearchgate.netrsc.org For example, conjugation to a molecule that is a substrate for an influx transporter could enhance brain uptake.

The design of a successful prodrug requires a careful balance of chemical stability, efficient in vivo conversion, and low toxicity of the promoiety. nih.gov Any future prodrug development for this compound would necessitate extensive in vitro and in vivo characterization.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(3,4-Dimethylphenyl)pyrrolidine, and what are their key reaction conditions?

- Methodology : The compound can be synthesized via resolution processes or catalytic hydrogenation. For example, (S)-2-(3,5-dimethylphenyl)pyrrolidine (structurally analogous) is prepared using a recycling resolution method involving chiral resolving agents like tartaric acid derivatives. Reaction conditions include reflux in ethanol/water mixtures and separation via fractional crystallization . Another approach involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 3,4-dimethylphenylboronic acid and a pyrrolidine precursor under inert atmospheres (e.g., argon) in toluene/ethanol at 105°C .

- Key Data :

| Method | Yield | Purity | Key Conditions | Reference |

|---|---|---|---|---|

| Resolution Process | ~65% | >99% | Ethanol/water, chiral agent | |

| Cross-Coupling Reaction | ~50-70% | 95-99% | Pd(PPh3)₄, K₂CO₃, 105°C |

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Based on analogous pyrrolidine derivatives, the compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4). Essential precautions include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation exposure .

- Emergency measures: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How can the structural identity of this compound be confirmed?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .

- X-ray crystallography : Resolve stereochemistry and confirm bond angles/distances (e.g., C-C bond lengths in pyrrolidine ring: ~1.54 Å) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in the synthesis of chiral this compound derivatives?

- Methodology : Enantioselective synthesis via asymmetric catalysis or kinetic resolution. For example:

- Chiral catalysts : Use Ru-BINAP complexes for hydrogenation of imine precursors (ee >90%) .

- Dynamic kinetic resolution : Employ enzymes like lipases in biphasic systems to enhance ee .

Q. What contradictions exist in reported bioactivity data for pyrrolidine derivatives with 3,4-dimethylphenyl substituents?

- Case Study : Some studies report potent dopamine receptor binding for 3,4-dimethylphenyl-pyrrolidines, while others show negligible activity. Potential causes:

- Structural variations : Differences in substituent positioning (e.g., 3,4- vs. 3,5-dimethyl groups) alter receptor affinity .

- Assay conditions : Variances in cell lines (e.g., HEK293 vs. CHO) or buffer pH impact results .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G* level) to evaluate activation energies for SN2 reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., monoamine transporters) to prioritize synthetic targets .

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products